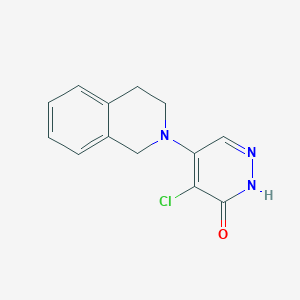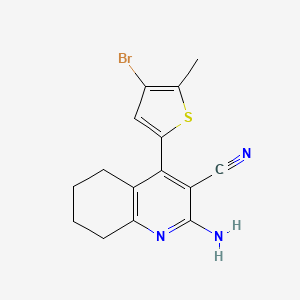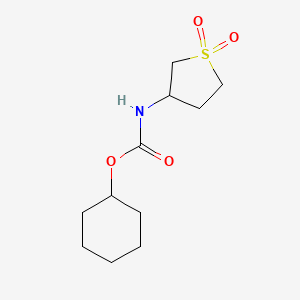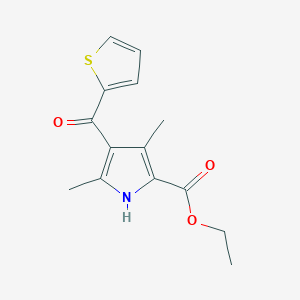![molecular formula C18H24N2O B5602189 2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)
2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol is 284.188863393 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry Applications
Compounds structurally related to "2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol" have been utilized in the development of analytical methods. For example, the O-trimethylsilyl (TMS) quinoxalinols derivatives are beneficial for the gas chromatography of α-keto acids due to their stability and specific fragmentation patterns in mass spectra, facilitating low-level detection of keto acids by single-ion detection (Langenbeck, Möhring, & Dieckmann, 1975). Similarly, 8-quinolinol, immobilized on various substrates, has been used for the preconcentration of trace metals from sea water prior to their measurement by atomic absorption spectrometry, demonstrating the importance of these compounds in enhancing detection sensitivity (Willie, Sturgeon, & Berman, 1983).
Pharmacological Applications
The pharmacological potential of quinolinol derivatives is significant, particularly in the development of novel therapies. For instance, certain quinolinone compounds have been identified as potent, selective antagonists for receptors involved in pain and neurological disorders. One such discovery is a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist with improved pharmacokinetic properties compared to earlier prototypes, highlighting the therapeutic applications of these compounds in pain management (Kawai et al., 2007). Additionally, quinolinone derivatives have shown promise as antipsychotic agents with unique profiles, such as aripiprazole, which exhibits partial agonist activity at dopamine D2 receptors and high affinity for serotonin receptors, suggesting a role in treating schizophrenia (Jordan et al., 2002).
Material Science Applications
In the realm of material science, quinolinol derivatives play a crucial role in the development of electronic materials. Systematic methyl substitution of metal tris(8-quinolinolato) chelates has been studied to optimize electroluminescence device performance, demonstrating how modifications to the chemical structure of quinolinolates can significantly impact the photoluminescence, electroluminescence, and thermal properties of these materials, relevant for organic light-emitting diode (OLED) technology (Sapochak et al., 2001).
特性
IUPAC Name |
2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPSTTZIHJMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B5602108.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![METHYL 4-(5-{[(2-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5602136.png)
![2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)


![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
